molecular formula C19H18FN3OS B15165738 2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

Cat. No.: B15165738
M. Wt: 355.4 g/mol
InChI Key: BJCPRZNPODBAOU-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, introduction of the fluorophenyl group, and subsequent functionalization to attach the sulfanyl and dimethylacetamide groups.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution on the fluorophenyl group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound could potentially inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share a similar bicyclic structure and exhibit diverse biological activities.

    Indole Derivatives: Indole derivatives also possess a bicyclic structure and are known for their wide range of biological activities.

    Benzimidazole Derivatives: These compounds have a similar nitrogen-containing bicyclic structure and are used in various medicinal applications.

Uniqueness

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is unique due to the specific combination of functional groups attached to the quinazoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C19H18FN3OS/c1-12-5-4-6-15-17(12)21-18(13-7-9-14(20)10-8-13)22-19(15)25-11-16(24)23(2)3/h4-10H,11H2,1-3H3

InChI Key

BJCPRZNPODBAOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C

Origin of Product

United States

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